molecular formula C5H3F3N2O B2589122 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1556454-55-7

1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2589122
CAS No.: 1556454-55-7
M. Wt: 164.087
InChI Key: CVIZRECPEHSAKE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with trifluoromethyl-substituted aldehydes under mild conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
  • 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde
  • 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Comparison: 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIZRECPEHSAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556454-55-7
Record name 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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